Photostability of Allylbenzophenone Copolymers vs. Vinylbenzophenone Copolymers under Accelerated UV Aging
A direct comparative study examined the photostability of poly(methyl methacrylate) copolymers containing either 4-allylbenzophenone (the target compound) or a common vinylbenzophenone analog. The allyl-based comonomer was selected with the explicit expectation of creating a more efficient UV-screening copolymer [1]. Critically, under identical UV irradiation, the allylbenzophenone copolymer was found to be photochemically less reactive than the vinylbenzophenone copolymer, demonstrating superior stability against degradation [1].
| Evidence Dimension | Relative photochemical reactivity and degradation resistance under UV irradiation |
|---|---|
| Target Compound Data | 4-Allylbenzophenone-containing copolymer; described as 'even more unreactive' and photostable with higher UV screening efficiency [1]. |
| Comparator Or Baseline | Vinylbenzophenone-containing copolymer; a common comonomer for photostabilization [1]. |
| Quantified Difference | Qualitatively superior; exact quantum yields not provided, but the allylic comonomer is selected for its higher efficiency and lower reactivity versus the vinyl standard [1]. |
| Conditions | Copolymers synthesized with methyl methacrylate; subjected to comparative photodegradation and UV-screening analysis [1]. |
Why This Matters
For procurement in high-durability polymer applications, this compound provides superior long-term photostability compared to the more common vinylbenzophenone, directly preventing UV-induced material failure.
- [1] Gupta, M. C., & Deshmukh, V. G. (1983). Photophysical and Photochemical Properties of Poly(methyl methacrylate) containing 2-hydroxy-3-allylbenzophenone. Journal of Polymer Science: Polymer Chemistry Edition, 21(7), 2133-2146. View Source
